molecular formula C6H8BrN3 B1270824 2-Amino-5-bromo-4,6-dimethylpyrimidine CAS No. 4214-57-7

2-Amino-5-bromo-4,6-dimethylpyrimidine

Cat. No. B1270824
CAS RN: 4214-57-7
M. Wt: 202.05 g/mol
InChI Key: ACJZZTRAZBNBGJ-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-4,6-dimethylpyrimidine (2AB4,6DMP) is a pyrimidine derivative that is widely used in scientific research. It is a versatile compound that has many applications in biochemistry and physiology, as well as in laboratory experiments.

Scientific Research Applications

  • Regioselective Synthesis

    • Field : Organic Chemistry
    • Application : A series of 2-amino-5-bromo-4 (3H)-pyrimidinone derivatives bearing different substituents at the C-6 position were synthesized using a highly regioselective lithiation–substitution protocol .
    • Method : The method involves a lithiation-substitution protocol, which is a common procedure in organic synthesis .
    • Results : The effect of structural variation at the C-6 position on their antiviral activity in cell culture was evaluated .
  • Atmospheric Oxidation

    • Field : Atmospheric Chemistry
    • Application : The reaction pathways and kinetics for BNA oxidation by the OH radical were studied .
    • Method : The study used quantum-chemical methods and canonical-variational transition-state theory with small-curvature tunneling correction (CVT/SCT) .
    • Results : The results of this study are not specified in the source .
  • Structural, Optical, and Thermal Properties

    • Field : Material Science
    • Application : The 2APB molecule, which includes 2-Amino-4,6-dimethylpyrimidine, is known as an unprotonated molecule where the moieties interacted with hydrogen bonds .
    • Method : The study involved investigating the structural, optical, and thermal properties of the 2APB molecule .
    • Results : The results of this study are not specified in the source .
  • Laboratory Chemicals

    • Field : Chemistry
    • Application : 2-Amino-5-bromo-4,6-dimethylpyrimidine is used as a laboratory chemical .
    • Method : The specific methods of application or experimental procedures are not specified in the source .
    • Results : The outcomes obtained from this application are not specified in the source .
  • Food, Drug, Pesticide or Biocidal Product Use

    • Field : Food Science, Pharmacology, Agriculture, and Biocide Production
    • Application : 2-Amino-5-bromo-4,6-dimethylpyrimidine is used in the production of food, drugs, pesticides, or biocidal products .
    • Method : The specific methods of application or experimental procedures are not specified in the source .
    • Results : The outcomes obtained from this application are not specified in the source .
  • Pharmaceutical Intermediates
    • Field : Pharmaceutical Chemistry
    • Application : 2-Amino-5-bromo-4,6-dimethylpyrimidine is used as an intermediate in the synthesis of various pharmaceutical compounds .
    • Method : The specific methods of application or experimental procedures are not specified in the source .
    • Results : The outcomes obtained from this application are not specified in the source .

properties

IUPAC Name

5-bromo-4,6-dimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-3-5(7)4(2)10-6(8)9-3/h1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJZZTRAZBNBGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372229
Record name 2-Amino-5-bromo-4,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromo-4,6-dimethylpyrimidine

CAS RN

4214-57-7
Record name 2-Amino-5-bromo-4,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-5-BROMO-4,6-DIMETHYLPYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution containing 4.31 g (34.8 mmol) of 2-amino-4,6-dimethylpyrimidine in 150 mL of acetonitrile was added 6.15 g (52.1 mmol) of N-bromosuccinimide. The reaction mixture was stirred at 23° C. for 3 h. The formed precipitate was filtered and dried to afford the expected product as a colorless solid: yield 5.93 g (83%); mp 183-185° C.; silica gel TLC Rf 0.15 (2:1 ethyl acetate-hexanes); 1H NMR (CDCl3) δ 2.44 (s, 6H) and 5.19 (br s, 2H); 13C NMR (CDCl3) δ 24.7, 24.7, 109.6, 160.7, 160.7 and 166.3; mass spectrum (APCI), m/z 201.9982 (M+H)+ (C6H9N3Br requires 201.9980).
Quantity
4.31 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
HG Bray, HJ Lake, WV Thorpe - Biochemical Journal, 1951 - ncbi.nlm.nih.gov
… On addition of excess NaHCO3, 2-amino-5-bromo-4:6-dimethylpyrimidine was precipitated … Attempts to replace the bromine atom in 2-amino-5-bromo-4:6-dimethylpyrimidine by a …
Number of citations: 24 www.ncbi.nlm.nih.gov
CC PRICE, NJ LEONARD… - The Journal of Organic …, 1945 - ACS Publications
Bromination of I in aqueous solution (2) readily yielded the 5-bromo derivative (II) which, under the conditions used for bromination of I, also gave a mixture. The two methyl groups …
Number of citations: 6 pubs.acs.org
JFW McOmie, IM White - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… Under the same conditions 2-amino-5-bromo-4 : 6-dimethylpyrimidine was hydrolysed to the corresponding 5-hydroxypyrimidine (Bray, Lake , and Thorpe , Biochem. …
Number of citations: 12 pubs.rsc.org
J Nasielski, A Standaert… - Synthetic …, 1991 - Taylor & Francis
2-chloropyrimidine, 2-chloro- and 2-bromo-4,6-dimethylpyrimidines, 2-chloro- and 2-bromo-4,6-diphenylpyrimidines have been dimerized to the corresponding 2,2′-bipyrimidines in …
Number of citations: 37 www.tandfonline.com
MPV Boarland, JFW McOmie - Journal of the Chemical Society …, 1952 - pubs.rsc.org
… 2-amino-5-bromo-4 : 6-dimethylpyrimidine (43 in Table 1) have negative values of AX of considerably greater magnitude than those of the corresponding compounds without the …
Number of citations: 25 pubs.rsc.org
R Goldschmidt, PM Arce, OM Khdour, VC Collin… - Bioorganic & medicinal …, 2013 - Elsevier
Two new aza analogues of the neuroprotective agent idebenone have been synthesized and characterized. Their antioxidant activity, and ability to augment ATP levels have been …
Number of citations: 26 www.sciencedirect.com
M Paddon-Row - 1966 - search.proquest.com
This thesis is divided into two sections. The first deals with Dimroth rearrangement of pyrimidines, involving apparent migration of a group from the ring nitrogen atom to an exocyclic (α) …
Number of citations: 2 search.proquest.com

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